N-Desethyl-E-Clomiphene Hydrochloride
Description
Contextualization within Clomiphene Metabolism Research
Clomiphene is administered as a mixture of two geometric isomers: enclomiphene (B195052) ((E)-clomiphene) and zuclomiphene (B94539) ((Z)-clomiphene). wikipedia.org Research has shown that these isomers have different metabolic fates and pharmacological activities. wikipedia.org The metabolism of clomiphene is complex, involving several enzymatic reactions primarily in the liver. wikipedia.orgoup.com
The biotransformation of clomiphene includes hydroxylation and N-dealkylation. dshs-koeln.de Studies using rat liver microsomes have identified the formation of N-desethylclomiphene alongside other metabolites like 4-hydroxyclomiphene (B10858560) and clomiphene N-oxide. nih.gov The cytochrome P450 (CYP) enzyme system, particularly CYP2D6 and to a lesser extent CYP3A4, CYP2C19, CYP2C8, and CYP2B6, plays a significant role in the metabolism of clomiphene isomers. oup.comresearchgate.net Specifically, CYP2D6 is a major enzyme in the metabolism of (E)-clomiphene. oup.com
The formation of N-desethylclomiphene from enclomiphene is a key step in its metabolic pathway. Further metabolism can occur, leading to other products such as (E)-4-hydroxy-N-desethylclomiphene. mdpi.comresearchgate.net The characterization and quantification of these metabolites are essential for a comprehensive understanding of clomiphene's pharmacokinetics. nih.gov
Table 1: Key Enzymes in Clomiphene Metabolism
| Isomer | Primary Metabolizing Enzyme(s) | Key Metabolic Pathway(s) | Resulting Metabolites |
|---|---|---|---|
| (E)-Clomiphene (Enclomiphene) | CYP2D6, CYP3A4, CYP2B6, CYP2C19, CYP2C8 | 4-hydroxylation, N-de-ethylation | (E)-4-hydroxyclomiphene, (E)-N-desethylclomiphene |
| (Z)-Clomiphene (Zuclomiphene) | CYP3A4, CYP3A5 | N-dealkylation, Oxidation | N-deethyl-4-hydroxy-zuclomiphene |
This table is based on data from multiple research studies. oup.comdshs-koeln.deresearchgate.net
Significance of (E)-Isomer Metabolite Characterization in Chemical Biology
The study of geometric isomers and their metabolites is of great importance in chemical biology and drug development. solubilityofthings.compatsnap.com Different isomers of a drug can exhibit varied pharmacological and toxicological profiles due to their distinct spatial arrangements, which affects their interaction with biological targets like receptors and enzymes. patsnap.com
In the case of clomiphene, the (E)-isomer and its metabolites are of particular interest. Research suggests that the active metabolites of clomiphene, particularly the hydroxylated forms, are more potent than the parent drug itself. researchgate.net Specifically, (E)-4-hydroxyclomiphene and (E)-4-hydroxy-N-desethylclomiphene have been identified as having high inhibitory affinity for the estrogen receptor. mdpi.com
The characterization of these (E)-isomer metabolites is crucial for several reasons:
Understanding Pharmacological Activity: Identifying the active metabolites helps to elucidate the true mechanism of action of the drug.
Explaining Interindividual Variability: Differences in metabolic enzyme activity, such as genetic polymorphisms in CYP2D6, can lead to variations in the levels of active metabolites, potentially explaining differences in patient response. oup.comresearchgate.net
Predicting Drug Interactions: Knowledge of the metabolic pathways allows for the prediction of potential drug-drug interactions. mdpi.com
Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are instrumental in the separation, identification, and quantification of these isomeric metabolites. dshs-koeln.denih.govacs.org
Table 2: Research Findings on Clomiphene Metabolites
| Metabolite | Parent Isomer | Key Research Finding | Reference |
|---|---|---|---|
| N-Desethyl-E-clomiphene | (E)-Clomiphene | Formed through N-de-ethylation, a primary metabolic pathway. | mdpi.comnih.gov |
| (E)-4-hydroxyclomiphene | (E)-Clomiphene | A major and highly active metabolite, primarily formed by CYP2D6. | oup.comresearchgate.net |
| (E)-4-hydroxy-N-desethylclomiphene | (E)-Clomiphene | A secondary, highly active metabolite formed from N-desethyl-E-clomiphene. | mdpi.comresearchgate.net |
| N-deethyl-4-hydroxy-zuclomiphene | (Z)-Clomiphene | A product of N-dealkylation and oxidation of the (Z)-isomer. | dshs-koeln.de |
This table summarizes key findings from various scientific investigations.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO.ClH/c1-2-26-17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21;/h3-16,26H,2,17-18H2,1H3;1H/b24-23+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRIDNBWUGYGDO-XMXXDQCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Approaches and Reference Standard Development for N Desethyl E Clomiphene Hydrochloride
Strategies for De Novo Synthesis of N-Desethyl-E-Clomiphene Hydrochloride
The de novo synthesis of this compound can be extrapolated from the established synthetic routes for clomiphene and its analogues. A plausible synthetic pathway would involve a multi-step process, beginning with precursor molecules and culminating in the formation of the target compound.
A likely synthetic strategy commences with a precursor such as 1-(4-hydroxyphenyl)-1,2-diphenylethanol. This intermediate can undergo dehydration to form a stilbene (B7821643) derivative. Subsequent chlorination of the vinyl group is a key step. The introduction of the N-ethylethanamine side chain can be achieved through the etherification of the phenolic hydroxyl group with a suitable reagent, such as 2-(ethylamino)ethyl chloride or a protected version thereof, followed by deprotection if necessary. The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
An alternative approach could involve starting with a molecule that already contains the N-ethylethanamine moiety or a precursor to it, which is then coupled with the substituted triphenylethylene (B188826) core. The stereochemistry of the final product, specifically the E-isomer, is a critical consideration and is often controlled during the synthesis or separated from the Z-isomer in the final stages.
Development and Characterization of Analytical Reference Standards for N-Desethyl-E-Clomiphene
The availability of a well-characterized analytical reference standard is essential for the accurate identification and quantification of N-desethyl-E-clomiphene in pharmaceutical samples. Several chemical suppliers offer N-desethyl-E-clomiphene and its hydrochloride salt as reference standards. uspbpep.comusp.orgsynthinkchemicals.com These standards are typically supplied with a Certificate of Analysis (CoA) that details their identity and purity. researchgate.net
The characterization of these reference standards involves a battery of analytical techniques to confirm the structure and purity of the compound. While specific spectral data for this compound are not widely published in public literature, the standard characterization process for such a compound would include:
High-Performance Liquid Chromatography (HPLC): This technique is used to determine the purity of the reference standard and to separate it from other related isomers and impurities. HPLC methods developed for clomiphene citrate (B86180) can be adapted for this purpose. bldpharm.comuni-saarland.de
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation. For N-desethyl-E-clomiphene, with a molecular formula of C24H24ClNO, the expected molecular weight is approximately 377.9 g/mol for the free base. uspbpep.com The hydrochloride salt would have a correspondingly higher molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the molecule by providing detailed information about the arrangement of atoms.
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups within the molecule.
A comprehensive analytical method using HPLC-tandem mass spectrometry has been developed for the quantification of clomiphene and its metabolites, including (E)-N-desethylclomiphene, in human plasma. fda.gov In this study, the lower limit of quantification for (E)-N-desethylclomiphene was determined to be 0.3 ng/mL. fda.gov Such methods are crucial for pharmacokinetic studies and can also be adapted for the analysis of reference standards.
Identification and Quantification of N-Desethyl-E-Clomiphene as a Related Substance in Clomiphene Preparations
N-desethyl-clomiphene is recognized as a related substance in clomiphene citrate preparations. Its presence can arise either as an impurity from the manufacturing process of clomiphene or as a degradation product. Therefore, its identification and quantification are a critical part of the quality control of clomiphene drug products.
Pharmacopoeias such as the United States Pharmacopeia (USP) set limits for impurities in drug substances and drug products. The USP monograph for Clomiphene Citrate specifies that for related compounds, not more than 0.5% of any other individual impurity is found. uspbpep.com This necessitates the use of a validated analytical method capable of separating and quantifying N-desethyl-clomiphene from clomiphene and other potential impurities.
A patent for the preparation of clomiphene describes an analytical method that allows for the identification and quantification of cis and trans des-ethyl clomiphene impurities. lgcstandards.com This highlights the importance of controlling the levels of this specific impurity during the synthesis of the active pharmaceutical ingredient.
The analytical methods used for this purpose are typically based on HPLC. These methods must be able to resolve the N-desethyl-clomiphene peak from the peaks of the (E) and (Z) isomers of clomiphene and other related compounds. The use of a well-characterized N-desethyl-E-clomiphene reference standard is indispensable for the accurate quantification of this impurity in clomiphene preparations.
Enzymatic Biotransformation and Metabolic Pathways of N Desethyl E Clomiphene
Investigation of Cytochrome P450 Enzyme Involvement in N-Desethyl-E-Clomiphene Formation
The initial step in the formation of N-Desethyl-E-Clomiphene from its parent compound, (E)-Clomiphene, is an N-de-ethylation reaction. This process is catalyzed by several cytochrome P450 isozymes, with varying degrees of contribution.
The primary enzyme responsible for the biotransformation of (E)-Clomiphene to N-Desethyl-E-Clomiphene is Cytochrome P450 3A4 (CYP3A4). nih.govresearchgate.net Research indicates that the de-ethylation of (E)-Clomiphene is substantially carried out by CYP3A4. oup.com In studies using inhibitory monoclonal antibodies, an anti-CYP3A4 antibody was shown to inhibit the de-ethylation of (E)-Clomiphene by approximately 40%. oup.com Furthermore, co-administration of clarithromycin, a known CYP3A4 inhibitor, led to a two to six-fold lower maximum concentration (Cmax) of (E)-N-desethylclomiphene in human volunteers. pa2online.org This highlights the dominant role of CYP3A4 in this specific metabolic step.
Besides CYP3A4, other cytochrome P450 isozymes contribute to the formation of N-Desethyl-E-Clomiphene. In vitro studies have identified CYP2C19, CYP2C8, and CYP3A5 as also being relevant in the de-ethylation of (E)-Clomiphene. oup.com The de-ethylation of both (E)-clomiphene and (Z)-clomiphene has been associated with the protein levels of CYP2B6 and CYP2C8. researchgate.net While their individual contributions are less pronounced than that of CYP3A4, they are part of the collective enzymatic process responsible for producing N-Desethyl-E-Clomiphene. nih.gov
Table 1: Cytochrome P450 Enzyme Contribution to N-Desethyl-E-Clomiphene Formation
| Enzyme | Role in N-De-ethylation of (E)-Clomiphene | Supporting Evidence |
|---|---|---|
| CYP3A4 | Major contributor | Substantial de-ethylation observed; inhibition by anti-CYP3A4 antibody reduced formation by ~40%. oup.comnih.gov |
| CYP2D6 | Minor contributor | Plays a more significant role in downstream metabolism rather than initial formation. oup.comnih.gov |
| CYP2C8 | Contributor | Associated with the de-ethylation of (E)-clomiphene. oup.comresearchgate.net |
| CYP2C19 | Contributor | Identified as a relevant enzyme in the formation of (E)-DE-CLOM. oup.com |
| CYP3A5 | Contributor | Identified as a relevant enzyme in the formation of (E)-DE-CLOM. oup.comresearchgate.net |
| CYP2B6 | Contributor | Associated with the de-ethylation of (E)-clomiphene. researchgate.net |
Characterization of Downstream Metabolites of N-Desethyl-E-Clomiphene
Once formed, N-Desethyl-E-Clomiphene serves as a substrate for further metabolic reactions, leading to the creation of secondary, or downstream, metabolites. These transformations include hydroxylation and further de-ethylation.
A significant downstream metabolic pathway for N-Desethyl-E-Clomiphene is hydroxylation, resulting in the formation of (E)-4-Hydroxy-N-desethylclomiphene, also referred to as (E)-4-OH-DE-CLOM. nih.gov This metabolite is particularly noteworthy as it has been identified as a potent inhibitor of the estrogen receptor. oup.com The conversion of (E)-N-desethylclomiphene to (E)-4-hydroxy-N-desethylclomiphene is primarily mediated by CYP2D6. nih.gov In fact, this hydroxylation step represents the main route of elimination for (E)-N-desethylclomiphene, with studies indicating that CYP2D6 is responsible for 90% of its elimination. nih.gov The critical role of CYP2D6 in this specific transformation is further supported by experiments with inhibitory monoclonal antibodies against CYP2D6, which were found to inhibit the formation of (E)-4-OH-DE-CLOM by over 80%. oup.com
In addition to hydroxylation, N-Desethyl-E-Clomiphene can undergo a second de-ethylation step. This pathway leads to the formation of (E)-N,N-didesethylclomiphene. nih.govnih.gov This biotransformation is carried out by both CYP2D6 and CYP3A4, representing a minor metabolic route for (E)-N-desethylclomiphene. nih.gov
Table 2: Downstream Metabolic Pathways of N-Desethyl-E-Clomiphene
| Metabolite | Metabolic Reaction | Primary Enzyme(s) Involved | Significance |
|---|---|---|---|
| (E)-4-Hydroxy-N-desethylclomiphene | Hydroxylation | CYP2D6 | Major elimination pathway for N-Desethyl-E-Clomiphene; highly active metabolite. oup.comnih.gov |
| (E)-N,N-Didesethylclomiphene | N-De-ethylation | CYP2D6, CYP3A4 | Minor metabolic pathway. nih.govnih.gov |
Identification of Phase 2 Conjugates
Following phase 1 oxidative metabolism, N-Desethyl-E-clomiphene and its phase 1 metabolites can undergo phase 2 conjugation reactions. These reactions involve the attachment of endogenous polar molecules, which increases the water solubility of the compound and facilitates its excretion from the body. The most common phase 2 conjugation pathways for xenobiotics are glucuronidation and sulfation.
While comprehensive studies detailing the specific glucuronide and sulfate (B86663) conjugates of N-Desethyl-E-clomiphene are not extensively available in the public domain, general metabolic studies of clomiphene indicate that its metabolites are eliminated as both sulfo- and glucurono-conjugates. dshs-koeln.dedshs-koeln.de For instance, studies on the excretion of clomiphene have identified hydroxylated metabolites in their conjugated forms in urine. researchgate.net It is therefore highly probable that N-Desethyl-E-clomiphene and its hydroxylated metabolite, (E)-4-hydroxy-N-desethylclomiphene, are substrates for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to the formation of N-Desethyl-E-clomiphene glucuronide and N-Desethyl-E-clomiphene sulfate, as well as their hydroxylated counterparts. The identification of these conjugates is typically achieved through advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). dshs-koeln.dedshs-koeln.de
Stereoselective Aspects of N-Desethyl-E-Clomiphene Biotransformation
Stereoselectivity is a critical aspect of drug metabolism, as different stereoisomers can exhibit distinct metabolic fates and pharmacological activities. Clomiphene itself is a mixture of two geometric isomers, (E)-clomiphene and (Z)-clomiphene, which are known to be metabolized differently. dshs-koeln.de
While the stereoselective biotransformation of the parent clomiphene isomers has been a subject of investigation, specific research focusing on the stereoselective metabolism of N-Desethyl-E-clomiphene itself is limited. However, the enzymatic pathways involved provide some insight. The formation of N-Desethyl-E-clomiphene is inherently stereoselective as it originates from the (E)-isomer of clomiphene.
In Vitro Metabolic Stability Studies of N-Desethyl-E-Clomiphene
In vitro metabolic stability assays are crucial in drug discovery and development to predict a compound's in vivo pharmacokinetic properties, such as its half-life and clearance. These studies typically utilize liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nih.govspringernature.com The stability of a compound is generally expressed as its in vitro half-life (t½) or intrinsic clearance (CLint). youtube.com
General procedures for assessing metabolic stability involve incubating the test compound with a preparation of liver microsomes or hepatocytes and monitoring its disappearance over time using analytical methods like LC-MS/MS. xenotech.comresearchgate.neteuropa.eu The rate of disappearance allows for the calculation of the aforementioned stability parameters. For clomiphene and its metabolites, such studies have been instrumental in identifying the key metabolizing enzymes and pathways. nih.gov The absence of specific published stability data for N-Desethyl-E-clomiphene highlights an area for future research to fully characterize its pharmacokinetic profile.
Molecular Interactions and Pharmacodynamic Research of N Desethyl E Clomiphene
Selective Estrogen Receptor Modulation by N-Desethyl-E-Clomiphene
N-Desethyl-E-Clomiphene, as a derivative of clomiphene, is classified as a selective estrogen receptor modulator (SERM). This classification indicates that its interaction with estrogen receptors (ERs) can elicit either estrogenic (agonist) or antiestrogenic (antagonist) effects in a tissue-specific manner. The pharmacodynamic activity of this compound is fundamentally dictated by its binding to and modulation of estrogen receptors.
The affinity of N-Desethyl-E-Clomiphene for estrogen receptors is a critical determinant of its biological activity. Research on clomiphene analogs has shown that modifications to the chemical structure significantly influence receptor binding. Specifically, the de-ethylation of the diethylaminoethoxy side chain of enclomiphene (B195052) (E-clomiphene) to form N-Desethyl-E-Clomiphene results in a notable reduction in binding affinity for the nuclear estrogen receptor (ER). nih.gov Studies have quantified this decrease, indicating a 65-70% reduction in affinity for the estrogen receptor. nih.gov
The in vitro activity of N-Desethyl-E-Clomiphene at estrogen receptors is complex and can be inferred from the behavior of its parent compound, clomiphene. Clomiphene citrate (B86180) exhibits both estrogenic and anti-estrogenic properties. nih.gov It can act as a partial agonist or a full antagonist depending on the target tissue and the local concentration of endogenous estrogens. nih.gov
In vitro studies on clomiphene citrate have shown that it behaves as an agonist/antagonist at ERα depending on the concentration of co-existing estradiol (B170435), while it acts as a pure antagonist at ERβ. nih.gov Given that N-Desethyl-E-Clomiphene is a metabolite of the E-isomer (enclomiphene), which is considered the more anti-estrogenic isomer, it is plausible that N-Desethyl-E-Clomiphene also possesses significant antagonistic properties. The reduced receptor affinity due to de-ethylation might modulate the potency of these effects. nih.gov However, specific in vitro studies detailing the precise agonistic and antagonistic profile of N-Desethyl-E-Clomiphene are not widely available.
A comparative analysis of the receptor binding of N-Desethyl-E-Clomiphene with its parent isomers and other well-known SERMs like tamoxifen (B1202) and raloxifene (B1678788) provides context for its potential therapeutic profile. As established, de-ethylation reduces the binding affinity of enclomiphene by 65-70%. nih.gov
The following table provides a comparative overview of the relative binding affinities (RBA) for the estrogen receptor, with estradiol set at 100%.
| Compound | Relative Binding Affinity (RBA) for Estrogen Receptor (%) |
| Estradiol | 100 |
| Enclomiphene | 2 |
| N-Desethylclomiphene | ~0.6-0.7 (inferred from 65-70% reduction from enclomiphene) |
| Zuclomiphene (B94539) | Data not consistently reported in direct comparison |
| Tamoxifen | ~10 |
| 4-Hydroxytamoxifen | 100-200 |
| Raloxifene | Data varies across studies, generally lower than tamoxifen |
This table is generated based on available data and inferences from the literature. Specific RBA values can vary between studies.
Impact on Gonadotropin Secretion Mechanisms In Vitro
Clomiphene's primary mechanism of action in the context of ovulation induction is its effect on the hypothalamic-pituitary-gonadal (HPG) axis. By acting as an estrogen antagonist at the level of the hypothalamus, clomiphene blocks the negative feedback of endogenous estrogen. nih.gov This leads to an increase in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH), which in turn stimulates the pituitary gland to secrete more Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH). nih.gov
Anti-proliferative Activity Studies of N-Desethyl-E-Clomiphene in Cell Lines (e.g., Breast Cancer Cells)
The anti-proliferative effects of SERMs are of significant interest, particularly in the context of hormone-sensitive cancers like breast cancer. Studies have investigated the antitumor activity of clomiphene analogs in MCF-7 human mammary carcinoma cells. nih.gov The growth-inhibitory effects of these compounds at lower concentrations are generally correlated with their relative binding affinity for the estrogen receptor. nih.gov
Since the de-ethylation of enclomiphene to N-Desethyl-E-Clomiphene reduces its affinity for the estrogen receptor, it is inferred that its anti-proliferative potency at low, estrogen-reversible doses would also be reduced compared to the parent compound. nih.gov At higher concentrations, the anti-proliferative effects of clomiphene analogs appear to be less dependent on estrogen receptor affinity and may involve other mechanisms. nih.gov
The following table summarizes the known anti-proliferative data for related compounds in MCF-7 cells.
| Compound | Reported IC50 for Anti-proliferative Activity in MCF-7 Cells |
| Enclomiphene | Potency is dose-dependent and related to ER affinity at low doses. nih.gov |
| N-Desethylclomiphene | Data not specifically available, but activity is expected to be lower than enclomiphene at low doses. nih.gov |
| Tamoxifen | Varies, but typically in the low micromolar range. |
| 4-Hydroxytamoxifen | Sub-micromolar to low micromolar range. |
This table highlights the lack of specific IC50 data for N-Desethyl-E-Clomiphene and provides context with related compounds.
Mechanisms of Action at the Cellular and Molecular Level
The molecular mechanisms underlying the action of N-Desethyl-E-Clomiphene are believed to be similar to those of its parent compound, clomiphene. As a SERM, its primary action is the modulation of estrogen receptor function.
Upon binding to the estrogen receptor, particularly ERα, clomiphene induces a conformational change in the receptor that is distinct from that induced by estrogens. This altered conformation affects the interaction of the receptor with co-regulatory proteins. Research has shown that clomiphene citrate can inhibit the recruitment of coactivators, such as steroid receptor coactivator-1 (SRC-1), to ERα. nih.gov This inhibition of coactivator binding is a key mechanism for its antagonistic effects on estrogen-dependent gene transcription and cell proliferation in tissues like the endometrium. nih.gov
Furthermore, studies have indicated that clomiphene citrate can induce the degradation of ERα through the ubiquitin-proteasome pathway. plos.org This downregulation of the receptor itself contributes to its anti-estrogenic effects by reducing the cellular capacity to respond to estrogens. It is highly probable that N-Desethyl-E-Clomiphene, as an active metabolite, participates in these molecular events, although direct studies confirming the extent of its involvement are needed.
Advanced Analytical Methodologies for N Desethyl E Clomiphene Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
Liquid chromatography coupled with mass spectrometry stands as the cornerstone for analyzing N-Desethyl-E-Clomiphene in biological samples due to its high sensitivity and selectivity. nih.gov
The development of comprehensive and sensitive analytical methods for the quantification of clomiphene isomers and their metabolites, including (E)-N-desethylclomiphene, has been a significant focus of research. nih.govresearchgate.net High-Resolution Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for this application. japsonline.comjapsonline.com These methods typically involve separating the analytes on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer. nih.govresearchgate.netjapsonline.com
In a common LC-MS/MS setup, positive electrospray ionization (ESI) is used, operating in the multiple reaction monitoring (MRM) mode to ensure high specificity and sensitivity. japsonline.comdshs-koeln.de For clomiphene, a precursor ion of m/z 406.18 is often selected, which fragments into product ions, with the ion at m/z 100.11 being one of the most intense and commonly used for quantification. japsonline.comjapsonline.com The analysis of N-dealkyl-hydroxy-clomiphene metabolites can be performed by monitoring the daughter scan of m/z 395.3. dshs-koeln.de
Sample preparation for biological matrices like plasma usually involves a straightforward protein precipitation step before injection into the LC-MS/MS system. nih.govresearchgate.net The chromatographic separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component (like 0.1% formic acid in water) and an organic component (such as 0.1% formic acid in acetonitrile). nih.govresearchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Chromatography Column | YMC-Pack C18-AM (3 µm; 4.6 mm i.d × 50 mm) or ZORBAX Eclipse plus C18 (1.8 µm) | nih.govjapsonline.com |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile (B52724) or Methanol mixtures with 0.1% Formic Acid | nih.govjapsonline.com |
| Ionization Mode | Positive Electrospray Ionization (ESI) | japsonline.comdshs-koeln.de |
| Detection Mode | Multiple Reaction Monitoring (MRM) | japsonline.com |
| Parent/Product Ion Transition (Clomiphene) | m/z 406.18 → 100.11 | japsonline.com |
Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with sub-2 µm particles, offers enhanced chromatographic resolution compared to conventional HPLC. researchgate.net This improved separation capability is particularly advantageous for the stereoselective quantification of clomiphene isomers and their metabolites. A highly sensitive and specific UPLC-MS/MS method has been established for the stereoselective quantification of clomiphene and its phase 1 and phase 2 metabolites in plasma and urine. researchgate.net
In these methods, analytes are separated on a UPLC C18 column using a gradient of acetonitrile in aqueous formic acid and detected by positive ESI-MS/MS in MRM mode. researchgate.net The increased resolution of UPLC-MS/MS can lead to a larger separation between analytes and their corresponding stable isotope-labeled internal standards, which must be considered during method development. researchgate.net The enhanced separation power ensures that the distinct isomers, such as (E)-N-desethylclomiphene and its (Z)-counterpart, are accurately quantified without interference.
The use of a stable isotope-labeled (SIL) internal standard (IS) is the preferred approach in quantitative bioanalytical LC-MS assays to correct for variability during sample processing and analysis. nih.govscispace.comnih.gov SIL internal standards, which have nearly identical physicochemical properties to the analyte, can compensate for issues like ion suppression, and variability in recovery and matrix effects. researchgate.netnih.gov
For the analysis of clomiphene and its metabolites, deuterated analogues such as clomiphene-d5 are frequently used. researchgate.netnih.gov The implementation of a SIL IS has been shown to significantly improve the precision of analytical methods. scispace.com While SIL internal standards are the first choice, it is noted that deuterium-labeled compounds can sometimes exhibit slightly different retention times than the analyte, an effect that is more pronounced with the high-resolution capabilities of UPLC. researchgate.netscispace.comnih.gov
Analytical methods for N-Desethyl-E-Clomiphene must be rigorously validated to ensure reliable results, typically following guidelines from regulatory bodies like the Food and Drug Administration (FDA). nih.govresearchgate.netjapsonline.com Validation encompasses several key parameters.
Linearity and Sensitivity : The method must demonstrate a linear relationship between concentration and response over a defined range. For instance, a calibration curve for clomiphene in plasma has been established in the range of 12.5–500.0 ng/mL with a correlation coefficient (r²) greater than 0.99. japsonline.comjapsonline.com Sensitivity is defined by the lower limit of quantification (LLOQ), which for (E)-N-desethylclomiphene has been reported as 0.3 ng/mL in human plasma. nih.govresearchgate.net
Accuracy and Precision : Accuracy, measured as the relative error, should be within acceptable limits (e.g., ±15%). impactfactor.org Precision, expressed as the relative standard deviation (RSD), is assessed for both intra-day and inter-day measurements. For clomiphene, intra-day precision values have been reported in the range of 1.91%–3.89% and accuracy between -1.79% and 4.38% relative error. japsonline.com
Specificity and Recovery : The method must be specific for the analyte, without interference from endogenous matrix components. Recovery of the analyte from the biological matrix should be consistent and high; for example, clomiphene recovery from plasma has been found to be over 95%. japsonline.comjapsonline.com
Stability : The stability of the analyte in the biological matrix must be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage, to ensure that the measured concentration reflects the true value at the time of sampling. japsonline.comimpactfactor.org
| Parameter | Example Value/Range | Reference |
|---|---|---|
| Linearity Range | 12.5–500.0 ng/mL | japsonline.comjapsonline.com |
| Correlation Coefficient (r²) | > 0.99 | japsonline.comjapsonline.com |
| LLOQ ((E)-N-desethylclomiphene) | 0.3 ng/mL | nih.govresearchgate.net |
| Accuracy (Relative Error) | -1.79% to 4.79% | japsonline.com |
| Precision (%RSD) | 1.91% to 3.89% | japsonline.com |
| Recovery | > 95.82% | japsonline.comjapsonline.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for metabolite profiling and can be applied to the analysis of clomiphene and its metabolites. researchgate.netnih.gov GC-MS offers high-throughput analytical capabilities for the untargeted study of altered metabolism. nih.gov However, a key consideration for GC-MS analysis is that compounds must be volatile and thermally stable. mdpi.com For many metabolites, including those of clomiphene, this necessitates a chemical derivatization step, commonly trimethylsilylation, to increase their volatility. mdpi.com
GC-MS has been successfully used to identify new clomiphene metabolites in urine samples. dshs-koeln.de The technique is particularly valuable for providing a broad overview of the metabolic landscape. nih.gov Challenges in GC-MS metabolite profiling include potential matrix effects, where co-eluting compounds can suppress or enhance the signal of the analyte, and the complexities arising from the derivatization process itself, which can sometimes yield multiple derivative products for a single analyte. mdpi.com
Chromatographic Purity Assessment of N-Desethyl-E-Clomiphene Samples
The purity of N-Desethyl-E-Clomiphene reference standards is essential for accurate quantification in analytical methods. biosynth.comsynzeal.com High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of these standards. biosynth.comnih.gov
N-Desethyl-E-Clomiphene hydrochloride is available as an analytical reference material and impurity standard, which can be used for HPLC method development and validation. biosynth.comsynzeal.com Purity assessment involves developing a stability-indicating HPLC method capable of separating the main compound from any related impurities or degradation products. nih.gov For instance, research on clomiphene citrate (B86180) has led to the development of HPLC methods that can resolve its (E) and (Z) isomers from potential degradants, with validation for linearity, precision, and specificity. nih.gov The purity of synthesized clomiphene metabolite standards is often confirmed by a combination of techniques, including HPLC, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis, with purities typically exceeding 95%. researchgate.net
Techniques for Impurity Profiling and Quantification in Synthesis Research
The comprehensive analysis of this compound, a known impurity in the synthesis of Clomiphene, necessitates the use of sophisticated analytical techniques to ensure the purity and quality of the final active pharmaceutical ingredient (API). ekb.egresearchgate.net Impurity profiling is a critical aspect of pharmaceutical development, involving the identification, characterization, and quantification of impurities that may arise during synthesis, purification, and storage. ekb.eg
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the cornerstone techniques for the impurity profiling of N-Desethyl-E-Clomiphene. These methods offer high resolution and sensitivity, enabling the separation and detection of closely related impurities.
A study detailing the quantification of (E)- and (Z)-isomers of clomiphene and their metabolites, including (E)-N-desethylclomiphene, utilized HPLC-tandem mass spectrometry (HPLC-MS/MS). The analytes were separated on a ZORBAX Eclipse plus C18 column with a gradient of 0.1% formic acid in water and acetonitrile. Detection was achieved using a triple quadrupole mass spectrometer with positive electrospray ionization in the multiple reaction monitoring (MRM) mode. This method demonstrated a lower limit of quantification (LLOQ) of 0.3 ng/mL for (E)-N-desethylclomiphene, highlighting its sensitivity for trace impurity analysis. journalajocs.com
Forced degradation studies are also integral to impurity profiling, as they help to identify potential degradation products that could form under various stress conditions such as acid, base, oxidation, and photolysis. nih.govdrugsandalcohol.iersc.org While specific forced degradation studies on N-Desethyl-E-Clomiphene are not extensively published, studies on clomiphene citrate reveal its susceptibility to degradation, particularly under acidic and alkaline conditions. nih.govamazonaws.com This suggests that similar degradation pathways could be anticipated for its N-desethyl analogue.
The synthesis of clomiphene itself can generate several impurities, including the cis and trans isomers of des-ethyl clomiphene. amazonaws.com Therefore, a thorough impurity profile of N-Desethyl-E-Clomiphene would involve screening for these and other potential process-related byproducts. The availability of certified reference standards for impurities such as Clomiphene N-Oxide and various related compounds is crucial for their accurate identification and quantification. ekb.egojp.gov
Below are data tables summarizing typical analytical methods and potential impurities relevant to the synthesis research of this compound.
Table 1: Chromatographic Methods for N-Desethyl-E-Clomiphene Analysis
| Parameter | HPLC Method 1 | UPLC-MS/MS Method |
| Column | C18 Shimadzu (250mm × 4.5mm × 5µm) rjptonline.org | ZORBAX Eclipse plus C18 (1.8 µm) journalajocs.com |
| Mobile Phase | Methanol and Acetonitrile (90:10 v/v) rjptonline.org | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile journalajocs.com |
| Flow Rate | 1.0 mL/min rjptonline.org | Not Specified |
| Detection | UV at 295 nm rjptonline.org | Triple quadrupole MS with positive ESI in MRM mode journalajocs.com |
| Retention Time | Not specified for N-Desethyl-E-Clomiphene | Not Specified |
| LLOQ | Not Applicable | 0.3 ng/mL for (E)-N-desethylclomiphene journalajocs.com |
Table 2: Potential Impurities in N-Desethyl-E-Clomiphene Synthesis Research
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Potential Source |
| N-Desethyl-Z-Clomiphene Hydrochloride | C₂₄H₂₅Cl₂NO | 414.37 | Isomerization during synthesis |
| Clomiphene N-Oxide | C₂₆H₂₈ClNO₂ | 421.97 ojp.gov | Oxidation of parent compound |
| (E,Z)-2-[4-(1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine hydrochloride (Clomiphene Related Compound A) | C₂₆H₃₀ClNO | 407.98 ekb.eg | Starting material or byproduct |
| cis-Clomiphene Hydrochloride | C₂₆H₂₉Cl₂NO | 442.42 | Isomer of parent compound |
| trans-Clomiphene Hydrochloride | C₂₆H₂₉Cl₂NO | 442.42 | Isomer of parent compound |
Table 3: Mass Spectrometry Data for Clomiphene and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode |
| Clomiphene | 406.18 | 100.11 | Positive ESI |
| (E)-N-desethylclomiphene | Not Specified | Not Specified | Positive ESI journalajocs.com |
Structure Activity Relationship Sar Studies of N Desethyl E Clomiphene and Analogs
Correlating Structural Modifications with Estrogen Receptor Binding Affinity
The affinity of a ligand for its receptor is a critical determinant of its biological effect. In the case of N-Desethyl-E-Clomiphene, a metabolite of the E-isomer of clomiphene (enclomiphene), even subtle modifications to its chemical structure can significantly alter its ability to bind to the estrogen receptor.
Research has demonstrated that the nature of the aminoethoxy side chain in triphenylethylene (B188826) compounds plays a crucial role in their affinity for the ER. Studies on clomiphene analogs have shown that de-ethylation of the diethylaminoethoxy side chain of enclomiphene (B195052) to form N-desethyl-enclomiphene leads to a notable decrease in binding affinity for the nuclear estrogen receptor. nih.gov Specifically, this modification has been reported to reduce the relative binding affinity (RBA) by approximately 65-70%. nih.gov
Conversely, other modifications to this side chain can enhance binding. For instance, extending the side chain to a diethylaminopropoxy group has been shown to increase the RBA for the estrogen receptor threefold compared to enclomiphene. nih.gov This suggests that the length and bulk of this side chain are important factors for optimal interaction with the receptor's binding pocket.
Furthermore, the introduction of other functional groups onto the core structure can have a profound impact on binding affinity. For example, hydroxylation of N-desethyl-E-clomiphene at the 4-position of the phenyl ring results in a metabolite, (E)-4-hydroxy-N-desethylclomiphene, which exhibits a remarkably high inhibitory affinity for the estrogen receptor, with a reported half-maximal inhibitory concentration (IC50) of 0.9 nM. mdpi.com This is significantly more potent than the parent compound, highlighting the critical role of a phenolic hydroxyl group in anchoring the ligand within the ER binding site, a common feature among potent estrogenic and anti-estrogenic compounds.
The following interactive table summarizes the relative binding affinities of enclomiphene and some of its analogs for the nuclear estrogen receptor, with estradiol (B170435) set as the reference standard at 100%.
Investigating the Impact of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental aspect of molecular recognition in biological systems. mdpi.comnih.gov For drugs that act on specific receptors, different stereoisomers of the same compound can exhibit vastly different pharmacological activities. nih.gov This is because biological macromolecules, such as receptors, are themselves chiral and will interact differently with the various spatial arrangements of a chiral ligand. nih.gov
Clomiphene exists as a mixture of two geometric isomers: the E-isomer (enclomiphene) and the Z-isomer (zuclomiphene). guidetopharmacology.org N-Desethyl-E-Clomiphene is a metabolite of the E-isomer. The spatial orientation of the phenyl rings and the aminoethoxy side chain relative to the ethylene (B1197577) core differs between these isomers, leading to distinct biological profiles.
Studies comparing the binding of enclomiphene and zuclomiphene (B94539) to the estrogen receptor have revealed significant differences in their affinities. Research has shown that a substantially higher molar excess of enclomiphene is required to inhibit the binding of radiolabeled estradiol to the estrogen receptor compared to zuclomiphene. nih.gov This indicates that the Z-isomer, zuclomiphene, has a higher binding affinity for the estrogen receptor than the E-isomer, enclomiphene. nih.govguidetopharmacology.org This difference in affinity is attributed to the way each isomer fits into the ligand-binding pocket of the estrogen receptor. The specific conformation of the Z-isomer allows for more favorable interactions with the amino acid residues lining the binding site.
The differential binding affinities of the clomiphene isomers underscore the critical importance of stereochemistry in the design and evaluation of SERMs. The distinct pharmacological effects often observed between isomers of a drug can be traced back to these fundamental differences in receptor interaction. nih.gov
Comparative SAR Analysis with Related Triphenylethylene SERMs
N-Desethyl-E-Clomiphene belongs to the class of triphenylethylene SERMs, which includes other well-known drugs such as tamoxifen (B1202) and raloxifene (B1678788). researchgate.net A comparative analysis of the structure-activity relationships across this class provides valuable insights into the key molecular features required for estrogen receptor modulation.
A central feature of many triphenylethylene SERMs is the presence of a basic aminoethoxy side chain. As discussed previously with clomiphene analogs, modifications to this chain significantly impact ER binding. nih.gov In tamoxifen, this side chain is also crucial for its anti-estrogenic activity in breast tissue. The nitrogen atom in this side chain is thought to interact with specific residues in the ER ligand-binding domain, contributing to the antagonistic conformation of the receptor.
The presence of a phenolic hydroxyl group is another critical determinant of high-affinity binding to the estrogen receptor, mimicking the A-ring of estradiol. In raloxifene, a benzothiophene (B83047) derivative, there are two phenolic hydroxyl groups that are essential for its high-affinity binding. Similarly, the active metabolite of tamoxifen, 4-hydroxytamoxifen, possesses a phenolic hydroxyl group that confers a much higher binding affinity for the ER than the parent compound. This is consistent with the observation that (E)-4-hydroxy-N-desethylclomiphene is a potent binder. mdpi.com
The following interactive table provides a comparative overview of the relative binding affinities of N-Desethyl-E-Clomiphene and other related SERMs for the estrogen receptor.
Computational Modeling and Simulation of N Desethyl E Clomiphene Disposition and Interaction
Physiologically Based Pharmacokinetic (PBPK) Modeling for Metabolite Disposition
Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational method used to simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body. By integrating physiological parameters with compound-specific data, PBPK models can predict the concentration-time profiles of a drug and its metabolites in various tissues and populations. nih.gov A whole-body PBPK model has been developed for (E)-clomiphene and three of its key metabolites, including (E)-N-desethylclomiphene ((E)-DE-Clom). nih.govnih.gov This model serves as a critical tool for exploring drug-gene and drug-drug interactions. nih.govmdpi.com The performance of such models is rigorously evaluated by comparing predicted maximum plasma concentrations (Cmax) and area under the curve (AUC) values with observed clinical data, with a high percentage of predictions falling within a two-fold range of observed values. nih.govnih.gov
PBPK models are instrumental in dissecting the complex metabolic pathways of a parent drug and quantifying the contribution of various enzymes to the formation of its metabolites. nih.gov For clomiphene, metabolism is primarily handled by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. pa2online.orgresearchgate.net
The formation of N-Desethyl-E-Clomiphene ((E)-DE-Clom) from (E)-Clomiphene is significantly mediated by CYP3A4. nih.gov Simulations have demonstrated that inhibition of CYP3A4 leads to a substantial reduction in the plasma concentrations of (E)-DE-Clom, confirming the enzyme's primary role in this specific metabolic step. nih.gov
Furthermore, the model can trace the subsequent metabolic fate of N-Desethyl-E-Clomiphene. A significant portion of (E)-DE-Clom is further metabolized via hydroxylation by CYP2D6 to form (E)-4-hydroxy-N-desethylclomiphene ((E)-4-OH-DE-Clom), a highly active metabolite. nih.gov The model quantitatively estimates that approximately 90% of (E)-DE-Clom's elimination proceeds through this pathway. nih.gov
The table below, derived from PBPK model simulations for a normal metabolizer (NM) phenotype, summarizes the enzymatic contributions to the metabolism of (E)-Clomiphene and its metabolites. nih.gov
| Precursor Compound | Metabolite | Contributing Enzyme(s) | Percentage of Elimination Pathway |
| (E)-Clomiphene | (E)-4-hydroxyclomiphene | CYP2D6 | ~41% |
| (E)-Clomiphene | (E)-N-desethylclomiphene | CYP3A4 | ~17% |
| (E)-N-desethylclomiphene | (E)-4-hydroxy-N-desethylclomiphene | CYP2D6 | ~90% |
| (E)-4-hydroxyclomiphene | (E)-4-hydroxy-N-desethylclomiphene | CYP3A4 | ~17% |
This table presents a simplified summary of the complex metabolic pathways. Data is based on simulations from a published PBPK model. nih.gov
A key strength of PBPK modeling is its ability to simulate the impact of genetic variations in metabolizing enzymes on drug disposition. mdpi.com The gene for CYP2D6 is highly polymorphic, leading to different enzyme activity levels in the population, categorized as poor metabolizers (PM), intermediate metabolizers (IM), normal metabolizers (NM), and ultrarapid metabolizers (UM). nih.govnih.govdeepdyve.com
Since CYP3A4 is the main enzyme responsible for the initial N-de-ethylation of (E)-Clomiphene to N-Desethyl-E-Clomiphene, CYP2D6 polymorphism has a less direct, but still significant, downstream effect. The primary impact of CYP2D6 status is on the subsequent conversion of N-Desethyl-E-Clomiphene to the more active (E)-4-hydroxy-N-desethylclomiphene. nih.govnih.gov
Clinical and simulation studies have shown that individuals with non-functional CYP2D6 alleles (poor metabolizers) exhibit markedly lower plasma concentrations of the hydroxylated metabolites. mdpi.comnih.gov For instance, the maximum plasma concentrations of (E)-4-hydroxy-N-desethylclomiphene were found to be up to 12 times lower in PMs compared to NMs. nih.govdeepdyve.comresearchgate.net PBPK simulations corroborated these findings, predicting a decrease of approximately 70% in the area under the curve (AUC) for (E)-4-hydroxy-N-desethylclomiphene in PMs versus NMs. mdpi.com This demonstrates that while the formation of N-Desethyl-E-Clomiphene itself is less dependent on CYP2D6, its conversion to a key active metabolite is critically determined by the individual's CYP2D6 genotype. nih.govdeepdyve.com
| CYP2D6 Phenotype | Effect on (E)-4-hydroxy-N-desethylclomiphene Cmax (Observed) | Effect on (E)-4-hydroxy-N-desethylclomiphene AUC (Predicted) |
| Poor Metabolizer (PM) | ~12-fold lower concentration compared to NM | ~70% decrease compared to NM |
| Normal Metabolizer (NM) | Baseline | Baseline |
This table summarizes the significant impact of CYP2D6 polymorphism on the levels of a key downstream metabolite of N-Desethyl-E-Clomiphene. Data sourced from clinical studies and PBPK simulations. mdpi.comnih.gov
Molecular Docking and Dynamics Simulations of N-Desethyl-E-Clomiphene with Estrogen Receptors
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as N-Desethyl-E-Clomiphene, and its protein target. nih.govnih.gov The primary targets for clomiphene and its metabolites are the estrogen receptors (ERα and ERβ). drugbank.comnih.gov These simulations provide insights into binding affinity, orientation, and the conformational changes induced in the receptor upon ligand binding. nih.gov
While specific docking and MD simulation studies focused exclusively on N-Desethyl-E-Clomiphene are not widely published, the methodology is well-established for other estrogen receptor modulators. nih.govnih.gov These studies serve as a blueprint for how such simulations would be applied. The process involves docking the three-dimensional structure of N-Desethyl-E-Clomiphene into the ligand-binding pocket of the estrogen receptor's crystal structure. nih.gov The resulting complex is then subjected to MD simulations, which model the atomic movements over time, revealing the stability of the interaction and key binding determinants. nih.gov
Research has identified (E)-4-hydroxy-N-desethylclomiphene, the downstream metabolite of N-Desethyl-E-Clomiphene, as a potent inhibitor of estrogen receptor activity, with a 50% inhibitory concentration (IC50) of 1.4 nM. nih.govdeepdyve.com This high potency underscores the importance of understanding its binding mode. Simulations could elucidate the specific hydrogen bonds, van der Waals forces, and hydrophobic interactions that contribute to this strong binding, and explain its antagonistic effect. nih.gov Furthermore, competitive docking approaches could be used to compare the binding of N-Desethyl-E-Clomiphene and its hydroxylated metabolite to both agonist- and antagonist-bound conformations of the estrogen receptor, helping to predict their functional activity. nih.gov
In Silico Prediction of Metabolic Fate and Enzyme Interactions
In silico tools for predicting drug metabolism and enzyme interactions encompass a wide range of computational methods beyond PBPK modeling, including quantitative structure-activity relationship (QSAR) models, pharmacophore mapping, and machine learning algorithms. nih.govbenthamscience.commdpi.com These approaches are vital in early drug discovery for screening large numbers of compounds and identifying potential liabilities, such as drug-drug interactions. nih.govbenthamscience.com
For N-Desethyl-E-Clomiphene, these predictive models can be used to:
Identify Metabolizing Enzymes: Algorithms can predict which CYP450 enzymes are likely to metabolize a compound based on its chemical structure. benthamscience.com This would corroborate experimental findings that CYP2D6 and CYP3A4 are the key enzymes in the metabolic cascade of clomiphene and its derivatives. nih.govresearchgate.net
Predict Sites of Metabolism: In silico tools can pinpoint the specific atoms or functional groups on a molecule that are most susceptible to metabolic reactions (e.g., hydroxylation, N-dealkylation).
Forecast Enzyme Inhibition/Induction: Models can predict whether a compound is likely to be an inhibitor or inducer of specific CYP enzymes, which is crucial for anticipating drug-drug interactions. mdpi.com For example, the PBPK model for clomiphene is designed to simulate such interactions, as seen with inhibitors of CYP2D6 (paroxetine) and CYP3A4 (clarithromycin). nih.govnih.gov
The development of the comprehensive PBPK model for clomiphene and its metabolites, including N-Desethyl-E-Clomiphene, represents a successful application of in silico prediction. nih.govmdpi.com This model effectively functions as a predictive tool for the compound's metabolic fate and its complex interactions with polymorphic enzymes and co-administered drugs. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
